molecular formula C20H22N4O B2957431 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine CAS No. 1286727-62-5

1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

Cat. No.: B2957431
CAS No.: 1286727-62-5
M. Wt: 334.423
InChI Key: PLKBVPPHSALCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a synthetic organic compound designed for research and development purposes. This molecule features a piperazine core, a privileged scaffold in medicinal chemistry known for its broad and potent biological activities . The structure is further functionalized with a naphthalene carbonyl group and a 1H-pyrazol-1-ylethyl side chain. The piperazine ring is a significant heterocycle in drug discovery, associated with a wide range of pharmacological actions. Piperazine derivatives have been reported to exhibit activities such as antimicrobial, antidepressant, anticonvulsant, anti-inflammatory, antipsychotic, and antihistaminic effects, making them a highly versatile scaffold for the development of new therapeutic agents . The specific combination of the naphthalene and pyrazole moieties in this compound is intended to create a unique molecular architecture. Researchers can utilize this high-purity reagent as a key intermediate or building block in the synthesis of more complex molecules, or for investigating structure-activity relationships (SAR) in various biological assays. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

naphthalen-1-yl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(19-8-3-6-17-5-1-2-7-18(17)19)23-14-11-22(12-15-23)13-16-24-10-4-9-21-24/h1-10H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLKBVPPHSALCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Naphthalene-1-carbonyl Chloride: This can be achieved by reacting naphthalene-1-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions.

    Nucleophilic Substitution: The naphthalene-1-carbonyl chloride is then reacted with 4-(2-aminoethyl)piperazine in the presence of a base such as triethylamine (Et₃N) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine

This compound is a complex organic compound with a variety of scientific research applications, stemming from its unique structural components, which include a naphthalene ring, a pyrazole ring, and a piperazine ring.

Medicinal Chemistry

This compound can serve as a building block in the design of new drugs with potential therapeutic effects. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, modulating their activity and potentially leading to various biological effects. The presence of the pyrazole ring can impart specific biological activities and chemical reactivity, making it a valuable compound for medicinal chemistry applications.

Organic Synthesis

This compound functions as an intermediate in the synthesis of more complex organic molecules. The synthesis of this compound typically involves multi-step organic reactions. One common synthetic route includes the formation of naphthalene-1-carbonyl chloride by reacting naphthalene-1-carboxylic acid with thionyl chloride, followed by a nucleophilic substitution reaction with 4-(2-aminoethyl)piperazine in the presence of a base such as triethylamine.

Material Science

This compound can be employed in the development of new materials with specific properties, such as fluorescence or conductivity.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO4KMnO_4) or chromium trioxide (CrO3CrO_3).
  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4).
  • Substitution: Undergoing nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Variations

Piperazine derivatives exhibit diverse bioactivities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Molecular Formula R1 (Position 1) R2 (Position 4) Biological Activity Reference
Target Compound C₂₂H₂₀N₄O Naphthalene-1-carbonyl 2-(1H-pyrazol-1-yl)ethyl Not reported -
GBR 12909 C₂₇H₂₆F₂N₂O Bis(4-fluorophenyl)methoxy 3-phenylpropyl Dopamine Transporter (DAT) Inhibitor
Compound 33 (Racemic) C₂₆H₂₈FN₃O 3-Fluorophenyl Benzhydryloxyethyl High DAT affinity, SERT selectivity
EMD 16923 C₁₆H₂₁ClN₄ m-Chlorophenyl 2-(5-methylpyrazol-3-yl)ethyl Psychoactive (putative)
873316-95-1 (Trifluoromethyl analog) C₂₈H₃₃F₃N₄O₂ 4-Trifluoromethylbenzoyl 2,3-Dimethyl-4-(pyrazolylpropoxy) Not reported
Key Observations:
  • Naphthalene vs. Aromatic Groups : The target compound’s naphthalene-1-carbonyl group contrasts with GBR 12909’s bis(4-fluorophenyl)methoxy group. Naphthalene’s extended aromatic system may enhance binding to hydrophobic pockets compared to smaller aryl groups .
  • Pyrazole-Ethyl vs. Other Side Chains : The pyrazole-ethyl side chain in the target compound differs from GBR 12909’s 3-phenylpropyl group. Pyrazole’s nitrogen atoms may engage in hydrogen bonding, whereas phenylpropyl groups prioritize steric bulk and lipophilicity .

Biological Activity

1-(Naphthalene-1-carbonyl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a complex organic compound that incorporates a naphthalene moiety, a piperazine ring, and a pyrazole substituent. This unique structural combination contributes to its diverse biological activities, particularly in medicinal chemistry. The compound has been the subject of various studies focusing on its potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N6OC_{24}H_{24}N_6O, with a molecular weight of 412.5 g/mol. The compound's structure features multiple functional groups that enhance its biological interactions.

Property Value
Molecular FormulaC24H24N6O
Molecular Weight412.5 g/mol
IUPAC NameThis compound
Structural FeaturesNaphthalene moiety, piperazine ring, pyrazole substituent

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties by targeting various enzymes and receptors involved in tumor growth. Studies have shown that compounds with similar structures can inhibit key pathways such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer progression .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a vital role in the inflammatory response. For instance, derivatives have demonstrated a favorable COX-2 selectivity index, suggesting their therapeutic potential in treating inflammatory diseases while minimizing side effects associated with COX-1 inhibition .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are also noteworthy. Compounds similar to this compound have shown effectiveness against various bacterial strains, including antibiotic-resistant pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Study on Anticancer Activity

In a recent study evaluating the anticancer efficacy of pyrazole derivatives, compounds were tested against several cancer cell lines. Results indicated that those with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Study on Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyrazole derivatives utilized carrageenan-induced paw edema in rats. The results demonstrated that certain derivatives significantly reduced inflammation compared to control groups, with histopathological analysis confirming minimal tissue damage .

Q & A

Q. What are the common synthetic routes for preparing piperazine derivatives, and how are reaction conditions optimized?

Piperazine derivatives are typically synthesized via nucleophilic substitution, cyclization, or click chemistry. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed using CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system, followed by TLC monitoring and column chromatography purification . Optimization involves adjusting stoichiometry, solvent polarity, and catalyst loading to enhance yield and purity.

Q. Which structural features of piperazine derivatives correlate with receptor binding affinity?

The coplanarity or perpendicular orientation of the aryl ring relative to the piperazine N1 nitrogen determines agonist/antagonist activity. For instance, arylpiperazines with planar aromatic systems exhibit high 5-HT₁A receptor affinity due to enhanced π-π stacking interactions . Substituents like pyrazole or naphthalene groups can further modulate selectivity .

Q. What analytical techniques are critical for characterizing piperazine derivatives?

Key methods include:

  • TLC (hexane:ethyl acetate, 1:2) for reaction monitoring
  • Elemental analysis and ¹H/¹³C NMR for structural confirmation
  • HPLC-MS for purity assessment and molecular weight determination

Q. What safety protocols are essential for handling reactive intermediates in piperazine synthesis?

Use PPE (gloves, goggles), fume hoods, and inert atmospheres. Avoid exposure to skin/eyes, as intermediates like benzoyl chlorides can cause irritation . Emergency procedures include rinsing with water (15+ minutes for eye contact) and ethanol neutralization for acid spills .

Advanced Research Questions

Q. How can structural modifications resolve contradictions between in vitro potency and in vivo efficacy?

Beta-cyclodextrin incorporation reduces toxicity but may decrease bioactivity by steric hindrance. Balancing substituent bulk (e.g., naphthalenyl vs. phenyl) improves solubility while retaining target engagement. Comparative pharmacokinetic (PK) studies in liver microsomes can identify metabolic stability issues .

Q. What computational strategies enable multi-target piperazine derivative design?

Molecular docking (e.g., AutoDock Vina) predicts binding modes to receptors like 5-HT₁A and σ1. Retrosynthetic AI tools (e.g., Template_relevance models) prioritize feasible routes using databases like Reaxys to incorporate sulfonamide or carbothioamide groups for dual-target activity .

Q. How do N1-substituents influence selectivity in enzyme inhibition?

Bulky groups (e.g., 4-sulfamoylphenyl) enhance DPP-IV inhibition by mimicking sitagliptin’s carboxamide interactions. Fluorinated aryl groups improve metabolic stability and selectivity for kinase targets . Structure-activity relationship (SAR) studies using IC₅₀ assays validate these effects .

Q. What methodologies integrate pharmacological endpoint analysis in high-throughput screening?

  • Affinity assays : Radioligand binding (e.g., ³H-8-OH-DPAT for 5-HT₁A)
  • Metabolic stability : Liver microsomal incubation with LC-MS quantification
  • Toxicity profiling : MTT assays and Ames tests for genotoxicity

Q. How can hybrid piperazine-pyrazole systems enhance biological activity?

The pyrazole moiety introduces hydrogen-bonding sites, improving interactions with ATP pockets in kinases. For example, 1H-pyrazol-1-yl ethyl groups enhance solubility and CNS penetration, as seen in analgesic models .

Q. What strategies mitigate fluorescence quenching in spectroscopic analysis of naphthalene-containing derivatives?

Use deuterated solvents (e.g., DMSO-d₆) to minimize background noise. Time-resolved fluorescence or phosphorescence spectroscopy can distinguish analyte signals from solvent interference .

Data Contradiction Analysis

Q. Why do some piperazine derivatives show in vitro cytotoxicity but lack in vivo antitumor effects?

Poor bioavailability due to high logP values (>5) limits tissue penetration. Prodrug strategies (e.g., esterification of carboxylic groups) or nanoparticle encapsulation improve plasma half-life .

Q. How can conflicting reports on piperazine neurotoxicity be reconciled?

Species-specific metabolism (e.g., CYP2D6 polymorphisms) alters toxicity profiles. Cross-species comparative studies and human hepatocyte models clarify these discrepancies .

Methodological Tables

Q. Table 1: Common Synthetic Conditions for Piperazine Derivatives

StepReagents/ConditionsPurposeReference
Azide-alkyne couplingCuSO₄, sodium ascorbate, H₂O:DCM (1:2), RTTriazole ring formation
Amide bond formationDCM, DIEA, benzoyl chloride, 0°C to RTAcylation of piperazine nitrogen
PurificationSilica gel chromatography (EtOAc:hexane 1:8)Isolate pure product

Q. Table 2: Key Pharmacological Targets of Piperazine Derivatives

TargetBiological EffectStructural RequirementReference
5-HT₁A receptorAntidepressant, anxiolyticPlanar arylpiperazine conformation
DPP-IVAntidiabeticSulfonamide/carboxamide substitution
T-type Ca²⁺AnalgesicNaphthyl/phenoxyethyl groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.